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Core Characteristics of SMCypI C31

The table below summarizes the fundamental biochemical and antiviral properties of SMCypI C31 as

identified in the literature.

Property Description / Value

Chemical Name 1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-

phenylethyl)urea [1]

Molecular
Formula

C₂₇H₃₀N₄O₂S [2] [3] [1]

Molecular
Weight

474.62 g/mol [2] [3] [1]

Primary Target Cyclophilin A (CypA) & Cyclophilin D (CypD) [4] [1]

Mechanism of
Action

Binds to the PPIase active site of cyclophilins, disrupting protein-protein interactions
(e.g., CypA-NS5A) and inhibiting mPTP opening [4] [2] [1]

PPIase IC₅₀ 0.1 µM [2] [5] [1]
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Property Description / Value

Anti-HCV EC₅₀
(range)

1.20 to 7.76 µM across multiple genotypes [2]

Experimental Models & Key Findings

The protective effects of SMCypI C31 have been evaluated in various experimental models. The findings

highlight its potential and a significant limitation.

Experimental
Model

Protocol / Treatment Key Findings

Isolated Rat
Cardiac
Mitochondria [4]

Mitochondria energized with

pyruvate/malate; swelling induced
by Ca²⁺ (250 µM) and phosphate.

C31 or Cyclosporine A (CsA)
added as treatment.

C31 inhibited mitochondrial swelling in a

concentration-dependent manner. A dual
inhibition mechanism was identified:

CypD-dependent at low concentrations
and CypD-independent at high

concentrations [4].

Cardiomyocytes [4] Cells subjected to hypoxia-

reoxygenation stress.

The inhibitory effect on mPTP in isolated

mitochondria correlated with
cytoprotection in cells [4].

Langendorff-
perfused Heart [4]

Perfusion of CsA and C31 in an ex
vivo heart model.

High concentrations of both compounds
were required to inhibit mPTP opening [4].

In Vivo
Administration [4]

Administration of C31 or CsA in live
animals.

Crucial Finding: Neither C31 nor CsA
reached cardiac mitochondria after in vivo

administration, explaining the high
concentrations needed in the ex vivo

model and identifying a major delivery
challenge [4].
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Rationale for Chemical Modification and Next-
Generation Compounds

The limitation in myocardial distribution has driven research to chemically modify the C31 structure to

improve its properties. One study created a library of derivatives by modifying three functional regions of

C31 [5]:

R1 (binds to S1 pocket)
R2 (binds to S2 pocket)
R3 (interacts with residues between pockets)

From this effort, diastereoisomers of a new derivative, C105SR, were identified. The following diagram

illustrates the logical workflow from identifying C31's limitation to the development and validation of an

optimized candidate.
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Workflow from C31's limitation to the development of an optimized candidate.

The study reported that C105SR demonstrated mitoprotective properties superior to those of C31 and other

known cyclophilin inhibitors like Cyclosporin A and Alisporivir [5].
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Experimental Protocol: Mitochondrial Swelling Assay

This protocol is a key method used to evaluate the functional effect of C31 and its derivatives on mPTP

opening [4] [5].

Mitochondria Isolation: Isolate mitochondria from the target tissue (e.g., rat heart or liver) using

differential centrifugation.
Buffer Preparation: Prepare a swelling buffer containing a respiratory substrate (e.g., pyruvate and

malate).
Compound Treatment: Pre-incubate the isolated mitochondria with the test compound (C31, CsA as

a positive control, or vehicle as a negative control).
Induce Swelling: Trigger mPTP opening by adding a bolus of CaCl₂ (e.g., 250 µM) in the presence

of phosphate.
Measurement: Monitor the decrease in absorbance at 540 nm (optical density) using a

spectrophotometer over a period of several minutes. A slower rate of decrease in absorbance
indicates inhibition of mPTP opening.

Knowledge Gaps and Further Research

The available information has some limitations for a complete technical guide:

Detailed Synthetic Routes: The exact synthetic pathways and yields for C31 and its newer
derivatives (like C105SR) are not provided in the available public summaries.

Comprehensive SAR Data: A full public dataset outlining the structure-activity relationship (SAR) for
all modifications in the chemical library is not available.

ADMET Profiles: Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
data for these compounds are not included in the searched results.

To obtain the most detailed synthetic and SAR information, it is often necessary to consult the full-text, peer-

reviewed primary research articles or patents directly.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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